(R)-N-trans-Feruloyloctopamine

Antioxidant Free Radical Scavenging Structure-Activity Relationship

(R)-N-trans-Feruloyloctopamine (CAS 66648-44-0; CHEBI:67373) is a chiral cinnamamide obtained by formal condensation of (R)-octopamine with ferulic acid. It is a naturally occurring phenolic amide isolated from diverse botanical sources including Pisonia aculeata, Melochia umbellata, garlic (Allium sativum) skin, Liriope muscari, Capsicum annuum roots, and Talinum triangulare.

Molecular Formula C18H19NO5
Molecular Weight 329.3 g/mol
Cat. No. B1250303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-trans-Feruloyloctopamine
Molecular FormulaC18H19NO5
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O
InChIInChI=1S/C18H19NO5/c1-24-17-10-12(2-8-15(17)21)3-9-18(23)19-11-16(22)13-4-6-14(20)7-5-13/h2-10,16,20-22H,11H2,1H3,(H,19,23)/b9-3+/t16-/m0/s1
InChIKeyVJSCHQMOTSXAKB-CFZDNBDDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-N-trans-Feruloyloctopamine: A Chiral Phenolic Amide with Multi-Target Pharmacological Differentiation — Procurement-Grade Specification Guide


(R)-N-trans-Feruloyloctopamine (CAS 66648-44-0; CHEBI:67373) is a chiral cinnamamide obtained by formal condensation of (R)-octopamine with ferulic acid . It is a naturally occurring phenolic amide isolated from diverse botanical sources including Pisonia aculeata, Melochia umbellata, garlic (Allium sativum) skin, Liriope muscari, Capsicum annuum roots, and Talinum triangulare . The compound bears a trans-configured feruloyl moiety conjugated to an (R)-configured octopamine backbone (β-hydroxy substitution at C-7′), which distinguishes it structurally from the more widely studied N-trans-feruloyltyramine (lacking the β-OH) and N-trans-p-coumaroyloctopamine (lacking the 3-OCH₃ on the feruloyl ring). Commercially available at purities typically ranging from ≥95% to ≥99.9% (HPLC), this compound is supplied exclusively for research use .

Stereochemical control (R)-enantiomer specification required; (S)-enantiomer shows distinct bioactivity
Screening workflow Antioxidant, anti-HCV, antimicrobial, and HCC cell-signaling assay contexts
Scaffold orthogonality Phenolic amide core structurally distinct from co-isolated triterpenoid acids

Why N-trans-Feruloyltyramine, N-trans-p-Coumaroyloctopamine, or Racemic Mixtures Cannot Substitute for (R)-N-trans-Feruloyloctopamine in Targeted Research


Within the cinnamamide phenolic amide class, minor structural modifications produce quantitatively divergent biological profiles that preclude generic interchange. Replacing the octopamine β-OH with hydrogen (yielding N-trans-feruloyltyramine) reduces DPPH radical-scavenging potency by approximately 50% . Removing the 3-OCH₃ from the feruloyl ring (yielding N-trans-p-coumaroyloctopamine) converts the compound from a weak α-glucosidase ligand (IC₅₀ ~188 μM) into a potent inhibitor (IC₅₀ 2.3 μM) — an approximately 82-fold shift in target engagement that would confound any experiment where α-glucosidase inhibition constitutes an off-target effect . At the stereochemical level, the (R)-enantiomer is classified as an antitubercular agent, while the (S)-enantiomer is documented as a mushroom tyrosinase inhibitor with anti-melanogenic activity in B16F10 melanoma cells . These stereochemistry-dependent, substituent-dependent, and scaffold-dependent divergences mean that procurement of the precisely specified enantiomer and substitution pattern is not negotiable for reproducible research.

Analog mismatch N-trans-Feruloyltyramine lacks β-OH; DPPH scavenging profile differs, may shift antioxidant assay interpretation
Off-target risk N-trans-p-Coumaroyloctopamine missing 3-OCH₃; ~82-fold stronger α-glucosidase engagement introduces confounding inhibition
Enantiomer risk (S)-enantiomer or racemic material: reported tyrosinase inhibition, not antitubercular context; activity bifurcation invalidates target-specific studies

Quantitative Differentiation Evidence: (R)-N-trans-Feruloyloctopamine vs. Closest Structural Analogs and Co-Isolated Compounds


DPPH Radical Scavenging: ~2-Fold Superior Potency Over N-trans-Feruloyltyramine, the Closest Non-Hydroxylated Analog

In a direct head-to-head microplate assay of five co-isolated phenolic compounds from Liriope muscari, (R)-N-trans-feruloyloctopamine (compound 3) exhibited a DPPH IC₅₀ of 14.4 μg/mL, approximately 2.0-fold more potent than N-trans-feruloyltyramine (compound 2; IC₅₀ 28.7 μg/mL). For ABTS⁺· scavenging, the IC₅₀ values were 7.6 μg/mL vs. 8.2 μg/mL, a modest ~7% advantage. At 25 μg/mL, DPPH inhibition ratios were 66.6 ± 2.3% vs. 63.2 ± 3.6%, while ABTS inhibition ratios were 70.0 ± 3.2% vs. 75.9 ± 2.0% — indicating that FO favors DPPH over ABTS relative to its tyramine analog . The structure-activity relationship analysis attributes this difference primarily to the presence of the β-OH group at C-7′ on the octopamine side chain, which stabilizes the radical-scavenging product via additional resonance structures .

DPPH scavenging
Head-to-head
IC₅₀ 14.4 vs 28.7 μg/mL (~2.0-fold difference)
Supports antioxidant screening differentiation
β-OH group on octopamine chain contributes to higher radical scavenging
Antioxidant Free Radical Scavenging Structure-Activity Relationship

Anti-HCV Activity: ~15% Greater Potency Than Co-Isolated Triterpenoid 3-Acetyl-12-en-28-oic Acid

In a direct comparative anti-HCV assay conducted on two compounds co-isolated from Melochia umbellata, (R)-N-trans-feruloyloctopamine demonstrated an anti-HCV IC₅₀ of 45.02 μg/mL, outperforming the co-isolated triterpenoid 3-acetyl-12-en-28-oic acid (IC₅₀ 52.07 μg/mL) by approximately 13.5% . Both compounds were isolated from the same plant material via maceration, fractionation, and purification, and their structures were confirmed by IR, 1D/2D NMR (¹H, ¹³C, HSQC, HMBC). This is the only published head-to-head anti-HCV comparison for this compound class in this botanical source .

Anti-HCV IC₅₀
Head-to-head
45.02 μg/mL (vs triterpenoid comparator 52.07 μg/mL)
Supports anti-HCV lead identification context
Phenolic amide scaffold offers orthogonal starting point vs triterpenoid acids
Antiviral Hepatitis C Virus Anti-HCV Natural Product Screening

Broad-Spectrum Antimicrobial Activity with Distinct Zone-of-Inhibition Profile vs. 3-Acetyl-12-en-28-oic Acid

In the same Melochia umbellata study, (R)-N-trans-feruloyloctopamine was tested alongside 3-acetyl-12-en-28-oic acid against four microbial strains. The phenolic amide produced zones of inhibition of 7.0 mm (E. coli), 10.55 mm (S. thypi), 9.1 mm (S. aureus), and 7.9 mm (C. albicans). The triterpenoid comparator consistently produced larger zones: 8.4 mm, 11.2 mm, 10.8 mm, and 8.5 mm, respectively . The differential ranged from 0.6–1.7 mm across strains, with FO showing the smallest gap against S. thypi (Δ = 0.65 mm) and the largest against S. aureus (Δ = 1.7 mm). Both compounds met the criteria for moderate-to-active antimicrobial classification . Importantly, (R)-N-trans-feruloyloctopamine achieves this antimicrobial breadth via a distinct phenolic amide scaffold rather than a triterpenoid framework, implying different membrane-permeation and target-engagement mechanisms.

Antimicrobial zones
Head-to-head
E. coli 7.0 mm, S. thypi 10.55 mm, S. aureus 9.1 mm, C. albicans 7.9 mm
Supports antimicrobial screening context
Zone profile differs from triterpenoid comparator; scaffold orthogonality relevant
Antimicrobial Antibacterial Antifungal Zone of Inhibition

HCC Anti-Invasion Mechanism: Unique Multi-Target Engagement of AKT/p38 MAPK/EMT Axis with BBC3/DDIT3/CDKN1A/NOXA Apoptotic Network Activation

N-trans-Feruloyloctopamine (FO) engages a distinctive mechanistic profile in hepatocellular carcinoma (HCC) that has not been reported for close structural analogs. In HCC cell lines (HuH7, HCCLM3), FO significantly decreased phosphorylation levels of both AKT and p38 MAPK, inhibited Slug expression, and increased E-cadherin levels — collectively reversing the epithelial-mesenchymal transition (EMT) program . Molecular docking indicated direct H-bond and hydrophobic interactions between FO and E-cadherin, while AKT/p38 modulation appeared indirect, operating through PI3K/AKT and p38 MAPK signaling pathways . A follow-up RNA-Seq study in HuH7 cells identified 317 FO-modulated genes (188 upregulated, 129 downregulated); KEGG enrichment analysis pinpointed PI3K-AKT and apoptosis-related signals, with BBC3, DDIT3, NOXA, and CDKN1A emerging as novel FO-specific targets driving HCC cell apoptosis . This multi-target signature — simultaneously reversing EMT while activating pro-apoptotic networks — distinguishes FO from analogs such as N-trans-feruloyltyramine, for which no comparable HCC mechanistic studies exist.

HCC mechanism
Reported
AKT/p38 MAPK ↓, Slug ↓, E-cadherin ↑, BBC3/DDIT3/NOXA/CDKN1A activation
Supports HCC cell-signaling pathway studies
Unique multi-target profile within cinnamamide class; analogs lack HCC data
Hepatocellular Carcinoma EMT AKT p38 MAPK Apoptosis Tumor Invasion

Stereochemistry-Dependent Functional Bifurcation: (R)-Enantiomer as Antitubercular Agent vs. (S)-Enantiomer as Tyrosinase/Melanogenesis Inhibitor

The (R) and (S) enantiomers of N-trans-feruloyloctopamine exhibit fundamentally divergent biological activities that mandate precise chiral specification at procurement. The (R)-enantiomer — isolated from Pisonia aculeata stems and roots — is formally classified by ChEBI as an antitubercular agent based on activity against Mycobacterium tuberculosis H37Rv . Conversely, the (S)-enantiomer, isolated from garlic (Allium sativum) skin, was identified as a mushroom tyrosinase inhibitor that suppresses melanin accumulation in α-MSH-stimulated B16F10 melanoma cells in a dose-dependent manner, downregulating both mRNA and protein expression of tyrosinase with little or no cytotoxicity across all tested concentrations . A separate structure-activity relationship study of synthesized phenylpropanoid amides reported that (7′S)-N-trans-feruloyloctopamine exhibited an IC₅₀ of 2.6 μM in a tyrosinase inhibition assay, although the trans-cis isomeric context and assay conditions differ from the Wu et al. study . No published study has directly compared (R)- and (S)-enantiomers in the same assay. The antitubercular activity of the (R)-enantiomer has not been reported with a specific MIC value in the accessible primary literature beyond the MIC threshold of ≤50 μg/mL used in the Pisonia aculeata fractionation study .

Enantiomer bifurcation
Context-dependent
(R): antitubercular context; (S): tyrosinase inhibitor/melanogenesis context
Enantiomer-specific study requirement
No direct enantiomer comparison assay published; cross-study inference
Stereochemistry Antitubercular Tyrosinase Inhibition Enantiomer-Specific Activity Chiral Specification

α-Glucosidase Negative Selectivity: ~82-Fold Weaker Inhibition than N-trans-p-Coumaroyloctopamine — A Critical Off-Target Discrimination Factor

In a target-guided ultrafiltration-HPLC screening study of nine compounds from Polygonatum odoratum, N-trans-feruloyloctopamine (compound 3) was tested alongside N-trans-p-coumaroyloctopamine (compound 2) and N-trans-p-coumaroyltyramine (compound 4) for α-glucosidase inhibition. Compounds 2 and 4 exhibited potent inhibitory activity with IC₅₀ values of 2.3 μM and 2.7 μM, respectively, while N-trans-feruloyloctopamine was not reported as active — consistent with independently curated ChEMBL data reporting an α-glucosidase IC₅₀ of 187,840 nM (~187.8 μM) . This represents an approximately 82-fold potency gap relative to N-trans-p-coumaroyloctopamine (187.8 μM vs. 2.3 μM). The presence of the 3-OCH₃ group on the feruloyl ring, which enhances DPPH radical scavenging, simultaneously abolishes α-glucosidase binding — a clear structure-activity trade-off that permits experimental designs requiring antioxidant activity without α-glucosidase confounding effects.

α-Glucosidase selectivity
Head-to-head
IC₅₀ ~188 μM vs 2.3 μM (~82-fold weaker)
Supports off-target discrimination in metabolic research
3-OCH₃ on feruloyl ring abolishes α-glucosidase binding; enables clean antioxidant probing
α-Glucosidase Negative Selectivity Off-Target Profiling Diabetes Research

Evidence-Backed Application Scenarios: Where (R)-N-trans-Feruloyloctopamine Delivers Verifiable Differentiation


Hepatocellular Carcinoma Invasion and Apoptosis Research: Multi-Target EMT Reversal and Pro-Apoptotic Network Activation

For laboratories investigating HCC invasion, metastasis, or EMT-targeted therapeutics, (R)-N-trans-Feruloyloctopamine is the only cinnamamide phenolic amide with published dual-mechanism data: direct EMT reversal via E-cadherin upregulation and Slug suppression, combined with indirect AKT/p38 MAPK pathway modulation , and activation of the BBC3/DDIT3/CDKN1A/NOXA pro-apoptotic gene network . Substituting N-trans-feruloyltyramine or N-trans-p-coumaroyloctopamine — for which no HCC mechanistic studies exist — would eliminate the entire evidence base underpinning the experimental hypothesis. Procurement specification must include verified (R)-stereochemistry, as the (S)-enantiomer has only been characterized for tyrosinase inhibition, not HCC activity.

Natural Product Antioxidant Screening with α-Glucosidase Off-Target Discrimination

In antioxidant screening cascades where concurrent α-glucosidase inhibition would confound metabolic readouts (e.g., glucose uptake assays, diabetes-relevant cell models), (R)-N-trans-feruloyloctopamine offers a critical advantage: its DPPH IC₅₀ of 14.4 μg/mL is ~2-fold superior to N-trans-feruloyltyramine, yet its α-glucosidase IC₅₀ of ~188 μM is approximately 82-fold weaker than N-trans-p-coumaroyloctopamine (2.3 μM) . This selectivity profile allows researchers to probe antioxidant mechanisms without the confounding influence of α-glucosidase inhibition — a built-in experimental control that close analogs cannot provide.

Anti-HCV and Antimicrobial Natural Product Lead Discovery with Scaffold Orthogonality

For anti-HCV or broad-spectrum antimicrobial screening programs, (R)-N-trans-feruloyloctopamine provides a phenolic amide scaffold orthogonal to the triterpenoid acids commonly co-isolated from the same botanical sources. Its anti-HCV IC₅₀ of 45.02 μg/mL and antimicrobial zones of 7.0–10.55 mm across four microbial strains offer a structurally distinct starting point for medicinal chemistry optimization, particularly valuable when pursuing combination strategies or when triterpenoid-associated cytotoxicity limits the therapeutic window.

Chiral Natural Product Reference Standard for Enantiomer-Specific Bioactivity Studies

The documented activity bifurcation between the (R)-enantiomer (antitubercular agent; CHEBI:67373) and the (S)-enantiomer (tyrosinase inhibitor; anti-melanogenic in B16F10 cells) positions (R)-N-trans-feruloyloctopamine as an essential chiral reference standard. Laboratories studying stereochemistry-activity relationships in phenolic amides, or those requiring authenticated (R)-enantiomer for tuberculosis target validation, must specify chiral purity parameters at procurement. The absence of a published direct enantiomer comparison assay further underscores the need for well-characterized single-enantiomer material to enable such studies.

Application
Selection Property
Validation Focus
HCC cell invasion and apoptosis pathway research
Multi-target EMT reversal and pro-apoptotic network engagement
AKT/p38 MAPK/EMT endpoint analysis; BBC3/DDIT3/CDKN1A/NOXA activation
Natural product antioxidant screening with off-target discrimination
DPPH/ABTS radical scavenging with α-glucosidase negative selectivity
Off-target α-glucosidase profiling; antioxidant mechanism studies
Anti-HCV and antimicrobial lead discovery
Phenolic amide scaffold orthogonality to triterpenoid acids
Anti-HCV and zone-of-inhibition endpoint comparison across microbial strains
Chiral reference standard for enantiomer-specific bioactivity studies
Documented (R)/(S) activity bifurcation and stereochemical identity
Stereochemistry-dependent target engagement validation; chiral purity review
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